molecular formula C9H7N3O2S B12353086 2-methyl-6-nitro-6H-quinazoline-4-thione

2-methyl-6-nitro-6H-quinazoline-4-thione

Cat. No.: B12353086
M. Wt: 221.24 g/mol
InChI Key: YSYIXMXMNMERPT-UHFFFAOYSA-N
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Description

2-methyl-6-nitro-6H-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitro-6H-quinazoline-4-thione typically involves the reaction of 2-aminobenzonitrile with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired quinazoline derivative. The reaction conditions often include the use of a strong base such as potassium hydroxide or sodium hydroxide, and the reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-nitro-6H-quinazoline-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thione sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-nitro-6H-quinazoline-4-thione is not fully understood, but it is believed to involve interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the thione moiety may interact with metal ions or enzymes, influencing their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-quinazolin-4-one: Lacks the nitro and thione groups, leading to different chemical reactivity and biological activity.

    6-nitroquinazoline:

    2-methyl-6-nitroquinazoline: Similar but lacks the thione group, influencing its reactivity and biological effects.

Uniqueness

2-methyl-6-nitro-6H-quinazoline-4-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

2-methyl-6-nitro-6H-quinazoline-4-thione

InChI

InChI=1S/C9H7N3O2S/c1-5-10-8-3-2-6(12(13)14)4-7(8)9(15)11-5/h2-4,6H,1H3

InChI Key

YSYIXMXMNMERPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=CC(C=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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